5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The compound features a pentan-2-one moiety attached to a 2,3-dihydrobenzofuran group, which contributes to its distinct chemical properties and biological activities.
The synthesis of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one typically involves several steps, including:
The synthetic route may vary based on the specific starting materials used, but common reagents include sodium hydride for deprotonation and various alkyl halides for alkylation. The reaction conditions typically involve heating under reflux or stirring at room temperature, depending on the reactivity of the chosen reagents.
The molecular formula of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one is , with a molecular weight of approximately 220.27 g/mol. Its structure can be represented as follows:
This indicates that the compound contains a benzofuran ring fused with a five-membered carbon chain, contributing to its unique properties.
5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one can undergo several types of chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and concentration of reagents. For example, reductions are typically carried out in anhydrous conditions to prevent side reactions.
The mechanism of action for 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one involves its interaction with biological targets at a molecular level.
The specific molecular targets and pathways affected by this compound are still under investigation but may include pathways involved in neurotransmission or metabolic processes .
The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry.
5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one has several scientific uses:
The 2,3-dihydrobenzofuran system represents a privileged structure in medicinal chemistry—a term describing molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This oxygen-containing heterocycle exhibits several pharmacophoric advantages: (1) Its semi-rigid structure provides optimal spatial orientation for substituents while maintaining conformational preorganization for target binding; (2) The electron-rich furan ring participates in crucial pi-pi stacking interactions with aromatic residues in binding pockets; and (3) The saturated C2-C3 bond reduces metabolic susceptibility compared to fully aromatic benzofurans, potentially improving metabolic stability [2].
Table 1: Bioactive Derivatives Featuring the 2,3-Dihydrobenzofuran Core
Compound Structure | Biological Activity | Key Structural Features |
---|---|---|
2,3-Dihydrobenzofuran-based mPGES-1 inhibitors | Low micromolar inhibition of mPGES-1 (compounds 19 & 20) | 5-position substitutions critical for activity |
(2,3-Dihydrobenzofuran-5-yl)acetic acid (Darifenacin metabolite) | Metabolite of bladder antispasmodic drug | Carboxylic acid functionality for target interaction |
5-substituted derivatives with pentanone chains | Enhanced target affinity and pharmacokinetic properties | Ketone functionality at position 2 of alkyl chain |
Research demonstrates that substitutions at the C5 position of the dihydrobenzofuran ring significantly influence biological activity. Molecular docking studies reveal that 5-substituted derivatives effectively occupy hydrophobic pockets in enzyme targets like microsomal prostaglandin E2 synthase-1 (mPGES-1). The dihydrobenzofuran oxygen atom forms critical hydrogen bonds with active site residues, explaining the enhanced affinity observed in compounds with this core compared to their phenyl counterparts. The constrained geometry of the bicyclic system enables superior target selectivity by discriminating between structurally similar binding sites [2] [3].
The structure-activity relationship (SAR) of dihydrobenzofuran derivatives follows specific patterns:
Benzofuran derivatives have traversed a significant evolutionary pathway in drug discovery, beginning with early investigations of natural products containing benzofuran motifs. Initial research focused on plant-derived molecules like psoralen and bergapten, which demonstrated the intrinsic bioactivity of the benzofuran system. The discovery that partial saturation of the furan ring improved metabolic stability while retaining biological activity redirected synthetic efforts toward dihydrobenzofuran derivatives. This strategic modification represented a critical advancement in the medicinal chemistry of oxygen heterocycles [2].
The development of Darifenacin, a muscarinic receptor antagonist containing a dihydrobenzofuran moiety, marked a watershed moment in the field. Its metabolite, (2,3-dihydrobenzofuran-5-yl)acetic acid (CAS# 69999-16-2), retained significant biological activity and served as a structural template for further optimization. The pharmacological success of Darifenacin validated the dihydrobenzofuran scaffold as a drug-like framework and stimulated research into its incorporation into diverse therapeutic agents [3].
Table 2: Historical Milestones in Dihydrobenzofuran Medicinal Chemistry
Timeline | Development Milestone | Therapeutic Application |
---|---|---|
Pre-1980s | Isolation of natural benzofurans | Traditional medicine applications |
1990s | Synthesis of saturated analogs | Metabolic stability improvement |
2004 | Darifenacin approval | Overactive bladder treatment |
2010s | mPGES-1 inhibitor development | Anti-inflammatory/anticancer agents |
2020s | Hybrid scaffolds with pentanone chains | Multitarget therapeutic approaches |
Contemporary research has established rational design strategies for dihydrobenzofuran-containing therapeutics:
A notable case study involves the application of dihydrobenzofuran scaffolds in developing mPGES-1 inhibitors. Researchers systematically optimized low-affinity natural products by incorporating the privileged dihydrobenzofuran structure, achieving compounds with low micromolar activity (e.g., compounds 19 and 20 with IC50 values of ~1-5 μM). This rational design approach combined computational modeling (molecular docking) with experimental validation to identify critical interactions between the heterocyclic core and the enzyme's active site. The successful optimization resulted in a 50-fold increase in binding affinity compared to the initial lead compound [2].
Despite promising developments, significant knowledge gaps persist regarding 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one and related structures. The metabolic fate of substituted pentanones remains incompletely characterized, particularly regarding hepatic transformations involving the ketone functionality. Current understanding suggests potential reduction to alcohol metabolites or oxidative cleavage pathways, but comprehensive metabolic studies are lacking. Additionally, the isoform specificity of enzymes responsible for these transformations requires systematic investigation to predict drug-drug interaction potential [2].
The target landscape for these compounds presents several unanswered questions:
The polypharmacology potential of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one represents a particularly understudied area. While designed to modulate specific targets (e.g., mPGES-1), preliminary evidence suggests possible activity against structurally related enzymes in the eicosanoid pathway. This target promiscuity could offer therapeutic advantages for complex diseases like cancer and inflammation but complicates mechanistic studies. Rigorous target deconvolution experiments using chemical proteomics approaches are needed to map the complete interaction landscape of these molecules [2] [3].
Significant translational challenges remain in optimizing these compounds for clinical application:
Future research priorities should include:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: